N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide

Catalog No.
S696911
CAS No.
262368-30-9
M.F
C14H22N4O
M. Wt
262.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetami...

CAS Number

262368-30-9

Product Name

N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide

IUPAC Name

N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide

Molecular Formula

C14H22N4O

Molecular Weight

262.35 g/mol

InChI

InChI=1S/C14H22N4O/c1-16-7-9-18(10-8-16)11-14(19)17(2)13-5-3-12(15)4-6-13/h3-6H,7-11,15H2,1-2H3

InChI Key

LBWNQLVDYPNHAV-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N

The exact mass of the compound N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide (CAS 262368-30-9) is a synthetic organic compound primarily utilized as a key intermediate in the synthesis of Nintedanib, a multi-targeted tyrosine kinase inhibitor. Its molecular structure is specifically designed for subsequent reaction steps in pharmaceutical manufacturing. The compound also serves a critical secondary role as a characterized impurity and reference standard, essential for the analytical validation and quality control of Nintedanib active pharmaceutical ingredient (API) batches.

Procurement Fit

Identity Specific impurity reference standard for Nintedanib analytical methods
Workflow Impurity profiling, QC release testing, and forced degradation studies
Grade High-purity reference standard with defined specifications for method validation

Substituting this compound with structurally similar analogs is incompatible with its intended applications. In process chemistry, alternative intermediates, such as those with different heterocyclic rings (e.g., piperidine instead of N-methylpiperazine), would necessitate entirely different and potentially less efficient synthetic routes to the final Nintedanib API. For analytical purposes, its role as a specific, named impurity standard (Nintedanib Impurity 32) is absolute; using any other analog would yield different retention times and spectral data in HPLC or UPLC systems, thereby invalidating method specificity and compromising regulatory data integrity required under guidelines like ICH Q3A.

Substitution Risk

Structural Mismatch N-methyl deletion or core alteration changes retention time and spectral identity, potentially invalidating analytical methods.
Impurity Quantification Drift Unverified analogs may produce different response factors, compromising accurate impurity profiling and regulatory filing consistency.
Traceability Failure Use of an alternative reference standard without this CAS fails traceability requirements, risking batch rejection.

High-Yield, High-Purity Performance as a Validated Nintedanib Precursor

A documented synthesis route involving the reaction of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide with N-methylpiperazine, followed by hydrogenation with a palladium/carbon catalyst, demonstrates the compound's viability as a high-performing intermediate. This process resulted in an isolated yield of 70.5%. Such benchmarks are critical for forecasting manufacturing throughput and cost-effectiveness in scaled production.

Evidence DimensionIsolated Synthetic Yield
Target Compound Data70.5% yield
Comparator Or BaselineTypical yields in multi-step organic synthesis, which can often be significantly lower.
Quantified DifferenceProvides a high quantitative benchmark for process optimization and yield expectation.
ConditionsSynthesis from 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide and N-methylpiperazine, followed by Pd/C hydrogenation in isopropanol/toluene.

A high, documented yield directly translates to lower raw material costs, less solvent waste, and more efficient production cycles in API manufacturing.

Synthesis Yield & Purity
Head-to-head
82.2% yield, 99.66% HPLC purity
vs. N-(4-aminophenyl)-3-(piperidin-1-yl)propanamide (no benchmark)
Supports process efficiency benchmark for synthesis route selection.
Method: trichlorosilane/triethylamine, CH₂Cl₂, rt.

Essential for Analytical Specificity in Regulatory-Compliant QC

This compound is defined as a specific process impurity of Nintedanib. As such, its primary procurement driver for analytical labs is its unique identity, which is non-interchangeable. Any validated chromatographic method (e.g., HPLC, UPLC) for Nintedanib API release testing relies on a reference standard of this exact molecule to correctly identify and quantify it. Using a close analog as a substitute would result in a failure to correctly identify the impurity peak due to shifts in retention time and detector response, invalidating the analytical test.

Evidence DimensionAnalytical Method Specificity
Target Compound DataServes as the unique reference standard for a specific, named impurity.
Comparator Or BaselineGeneric, structurally similar piperazine compounds or other Nintedanib impurities.
Quantified DifferenceQualitative but absolute: provides a valid vs. invalid analytical result.
ConditionsStandard reversed-phase HPLC or UPLC methods for pharmaceutical impurity profiling.

Procurement of this specific CAS number is mandatory for laboratories performing quality control and batch release testing for Nintedanib, ensuring product safety and compliance with health authority regulations.

Melting Point Identity
Class-level
152–154°C
Vs. uncharacterized Nintedanib impurities
Enables unambiguous identity confirmation and purity checks.
Reported value; verify with in-house reference.
Purity Benchmark
Context-dependent
≥99.0% purity
Vs. typical research-grade (≥95–98%)
Reduces interference in impurity quantification methods.
Specify lot-specific purity for calibration.

Key Starting Material for Nintedanib API Manufacturing

For chemical manufacturing organizations, this compound is the direct, validated precursor for the final condensation step in Nintedanib synthesis. Its demonstrated high-yield potential makes it the material of choice for developing a cost-effective and scalable manufacturing process.

Reference Standard for Nintedanib Impurity Profiling and QC

Analytical and Quality Control laboratories should procure this compound as a certified reference standard for the development, validation, and routine execution of HPLC/UPLC methods designed to quantify impurities in Nintedanib API and finished drug products.

Marker Compound in Forced Degradation Studies

In pharmaceutical development, this intermediate is used as a chemical marker in forced degradation studies. Its availability as a pure standard allows researchers to definitively identify if it arises as a degradation product of the Nintedanib molecule under various stress conditions (e.g., acid, base, heat, oxidation), which is a key requirement for establishing stability-indicating analytical methods.

Application Fit Matrix

Application
Selection Property
Validation Focus
Impurity profiling method development
High-purity reference standard with defined physical properties
Method accuracy and system suitability
QC release testing
Chemically identical marker for impurity quantification
Batch release compliance with ICH Q3A
Synthetic route scouting & optimization
Validated high-yield synthetic benchmark
Process yield and purity comparison
Forced degradation studies
Well-characterized degradation marker standard
Stability-indicating peak identification

XLogP3

0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

262.17936134 Da

Monoisotopic Mass

262.17936134 Da

Heavy Atom Count

19

UNII

YZJ8DMN6DT

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

262368-30-9

Wikipedia

N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide

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